4-(4-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound that features a thiazepine ring fused with a thiophene ring
Preparation Methods
The synthesis of 4-(4-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves the reaction of thiomaleic anhydride with triphenylphosphine to form dihydro-3-(triphenylphosphoranylidene)-2,5-thiophendione. This intermediate then reacts with various aldehydes to produce alkylidene thiomaleic anhydrides. Subsequent treatment with tert-butoxycarbonylamino-substituted thiols or alkyl halides under radical conditions leads to substituted monothiomaleic anhydrides. Exposure to trifluoroacetic acid and base results in the formation of thiocarboxyl substituted 1,4-thiazepin-5-ones .
Chemical Reactions Analysis
4-(4-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(4-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to and inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may act on neurotransmitter receptors in the brain, influencing neurological functions .
Comparison with Similar Compounds
Similar compounds to 4-(4-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one include:
Quetiapine: An antipsychotic drug with a thiazepine ring structure, used to treat schizophrenia and bipolar disorder.
Dibenzothiazepines: A class of compounds with similar structural motifs, known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the potential for targeted biological interactions.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS2/c15-11-3-1-10(2-4-11)9-16-6-8-19-14-12(13(16)17)5-7-18-14/h1-5,7H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYNFZPEJRFFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CS2)C(=O)N1CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.